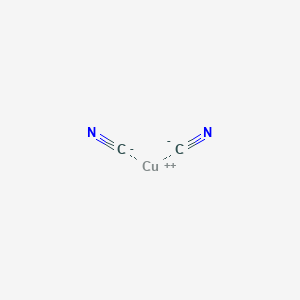

Cyanure de cuivre

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4367-08-2 |

|---|---|

Molecular Formula |

C2CuN2 |

Molecular Weight |

115.58 g/mol |

IUPAC Name |

copper;dicyanide |

InChI |

InChI=1S/2CN.Cu/c2*1-2;/q2*-1;+2 |

InChI Key |

LEKPFOXEZRZPGW-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[Cu+2] |

Canonical SMILES |

[C-]#N.[C-]#N.[Cu+2] |

Other CAS No. |

14763-77-0 |

Synonyms |

copper(II) cyanide cupric cyanide |

Origin of Product |

United States |

Foundational & Exploratory

Guide Technique sur la Structure Cristalline du Cyanure de Cuivre(I)

À l'attention des chercheurs, scientifiques et professionnels du développement de médicaments.

Ce document présente une analyse technique approfondie de la structure cristalline du cyanure de cuivre(I) (CuCN), un composé inorganique essentiel utilisé comme catalyseur, en électroplastie et comme réactif dans la synthèse de nitriles.[1] Le this compound(I) est un polymère de coordination qui existe sous deux principales formes polymorphiques : une phase de basse température (LT-CuCN) et une phase de haute température (HT-CuCN).[1]

Polymorphisme et Structures Cristallines

Le this compound(I) se présente sous la forme d'une poudre presque blanche et existe en deux polymorphes.[1] Des échantillons impurs peuvent présenter une couleur verte due à la présence d'impuretés de Cu(II).[1] La structure des deux polymorphes est constituée de chaînes -[Cu-CN]- formées par des centres de cuivre(I) linéaires liés par des ponts cyanure.[1]

Phase de Haute Température (HT-CuCN)

La forme de haute température du CuCN est isostructurale avec le cyanure d'argent (AgCN).[2][3] Sa structure a été caractérisée par affinement de Rietveld à partir de données de diffraction de rayons X sur poudre.[2][3] Les chaînes linéaires -[Cu-CN]- s'agencent selon un réseau hexagonal.[1] Au sein de cette structure, il existe un désordre tête-bêche des anions cyanure.[2][3]

Phase de Basse Température (LT-CuCN)

Dans le polymorphe de basse température, les chaînes -[Cu-CN]- dévient de la linéarité et s'organisent en couches ondulées.[1] Ces couches s'empilent selon un motif AB, avec une rotation de 49° des chaînes dans les couches adjacentes.[1] La structure cristalline de la forme LT-CuCN est orthorhombique.

Données Cristallographiques

Les données quantitatives relatives aux deux polymorphes du CuCN sont résumées dans les tableaux ci-dessous pour en faciliter la comparaison.

Tableau 1 : Données Cristallographiques du Polymorphe HT-CuCN.

| Paramètre | Valeur (à 77 K) |

| Système Cristallin | Rhomboédrique (Hexagonal) |

| Groupe d'Espace | R3m (No. 166) |

| Paramètres de Maille | a = 597.109(8) pm |

| c = 484.33(5) pm | |

| Volume de la Maille | 150.3 x 10^6 pm^3 |

| Nombre d'Unités Formulaires (Z) | 3 |

| Densité Calculée | 2.97 g/cm^3 |

| Source : Reckeweg, O., et al., Z. Naturforsch. 58b, 155–158 (2003).[2][3] |

Tableau 2 : Coordonnées Atomiques et Paramètres de Déplacement pour HT-CuCN à 77 K.

| Atome | Site de Wyckoff | x | y | z | Uiso (pm^2) |

| Cu | 3a | 0 | 0 | 0 | 118(7) |

| C/N | 6c | 0 | 0 | 0.3915(10) | 130(6) |

| Note : Les atomes de carbone et d'azote occupent le même site avec un désordre tête-bêche. | |||||

| Source : Reckeweg, O., et al., Z. Naturforsch. 58b, 155–158 (2003).[2][3] |

Tableau 3 : Données Cristallographiques du Polymorphe LT-CuCN.

| Paramètre | Valeur |

| Système Cristallin | Orthorhombique |

| Groupe d'Espace | C222₁ |

| Nombre d'Unités Formulaires (Z) | 4 |

| Note : Les paramètres de maille détaillés et les coordonnées atomiques pour la phase LT-CuCN ne sont pas disponibles dans les documents consultés. |

Protocoles Expérimentaux

Synthèse des Polymorphes

Synthèse de LT-CuCN : Le this compound(I) sous sa forme de basse température est disponible commercialement. Il peut être préparé par la réduction du sulfate de cuivre(II) avec du bisulfite de sodium à 60 °C, suivie de l'ajout de cyanure de sodium pour précipiter le LT-CuCN pur sous forme d'une poudre jaune pâle.[1] La réaction est effectuée en conditions légèrement acides.[1]

Conversion en HT-CuCN : La conversion du polymorphe de basse température (LT-CuCN) en polymorphe de haute température (HT-CuCN) s'effectue par chauffage à 563 K (290 °C) sous atmosphère inerte.[4]

Légende : Schéma réactionnel pour la synthèse de LT-CuCN et sa conversion en HT-CuCN.

Caractérisation Structurale par Diffraction des Rayons X (DRX)

La détermination de la structure cristalline des polymorphes du CuCN repose principalement sur la diffraction de rayons X sur poudre.

Préparation de l'échantillon : L'échantillon de CuCN est finement broyé pour obtenir une poudre homogène.

Collecte des données : Le diagramme de diffraction des rayons X sur poudre est enregistré à l'aide d'un diffractomètre. Pour l'étude de la phase HT-CuCN, les données ont été collectées à basse température (77 K) pour minimiser l'agitation thermique et améliorer la résolution des pics de diffraction.

Affinement de la structure par la méthode de Rietveld : La méthode de Rietveld est une technique d'affinement de profil qui permet d'analyser l'intégralité du diagramme de diffraction. Un modèle structural initial est utilisé pour calculer un diagramme de diffraction théorique. Les paramètres structuraux (paramètres de maille, positions atomiques, etc.) et de profil (forme des pics) sont ensuite affinés par une méthode des moindres carrés jusqu'à ce que le diagramme calculé corresponde au mieux au diagramme observé.[2][3]

Légende : Flux de travail pour la détermination de la structure cristalline par DRX et affinement Rietveld.

Relations Structurelles

Les deux polymorphes du CuCN sont constitués de chaînes -[Cu-CN]- mais diffèrent par leur arrangement tridimensionnel. La transition de la forme LT à la forme HT est une étape clé qui modifie l'empilement et la linéarité de ces chaînes.

Légende : Relation entre les polymorphes LT-CuCN et HT-CuCN et leurs caractéristiques structurales.

References

Guide Technique Approfondi sur le Cyanure de Cuivre(I) (CAS : 544-92-3)

Destinataires : Chercheurs, scientifiques et professionnels du développement de médicaments.

Ce document fournit une analyse technique détaillée du cyanure de cuivre(I), un réactif inorganique polyvalent identifié par le numéro CAS 544-92-3. Il aborde ses propriétés physico-chimiques, ses méthodes de synthèse, ses applications clés en synthèse organique pertinentes pour le développement de médicaments, ainsi que les protocoles expérimentaux et les données de sécurité associés.

Propriétés Physico-chimiques et Données Quantitatives

Le this compound(I), également connu sous le nom de cyanure cuivreux, est un composé inorganique de formule chimique CuCN.[1][2] Il se présente généralement sous la forme d'une poudre blanc cassé à jaune pâle.[1][3] Des impuretés de composés de cuivre(II) peuvent lui conférer une teinte verdâtre.[1] Ce composé est un polymère de coordination qui existe sous deux formes polymorphes.[1]

Tableau 1 : Propriétés Physico-chimiques du this compound(I)

| Propriété | Valeur | Références |

| Numéro CAS | 544-92-3 | [1][2] |

| Formule Moléculaire | CuCN | [1][2] |

| Masse Molaire | 89,56 g/mol | [1] |

| Apparence | Poudre blanc cassé / jaune pâle | [1] |

| Densité | 2,92 g/cm³ | [1][4] |

| Point de Fusion | 474 °C (se décompose) | [1][4] |

| Solubilité dans l'eau | Négligeable (Produit de solubilité Ksp : 3.47×10⁻²⁰) | [1] |

| Solubilité | Insoluble dans l'éthanol et les acides dilués froids. Soluble dans l'ammoniaque, les solutions de cyanures alcalins (KCN, NaCN), la pyridine et la N-méthylpyrrolidone. | [1][4] |

Tableau 2 : Données de Sécurité (selon le SGH)

| Pictogrammes | Mention d'avertissement | Mentions de Danger |

| GHS06 (Toxique), GHS09 (Dangereux pour l'environnement) | Danger | H300+H310+H330 : Mortel en cas d'ingestion, de contact cutané ou d'inhalation. H410 : Très toxique pour les organismes aquatiques, entraîne des effets néfastes à long terme. |

Le contact avec des acides libère un gaz très toxique (cyanure d'hydrogène).[5]

Protocoles Expérimentaux Détaillés

Synthèse du this compound(I)

Plusieurs méthodes existent pour la préparation du this compound(I). La méthode industrielle moderne est préférée à la voie historique en raison de la production de cyanogène gazeux toxique et de l'impureté du produit final dans cette dernière.[1]

Protocole 1 : Méthode de Synthèse Moderne (Réduction du Sulfate de Cuivre(II)) [1][6]

Cette méthode implique la réduction du sulfate de cuivre(II) suivie de la précipitation du this compound(I).

Matériels :

-

Sulfate de cuivre(II) pentahydraté (CuSO₄·5H₂O)

-

Bisulfite de sodium (NaHSO₃)

-

Cyanure de sodium (NaCN) ou Cyanure de potassium (KCN)[6]

-

Eau distillée

-

Éthanol

-

Béchers, agitateur magnétique, plaque chauffante, système de filtration (entonnoir Büchner)

Procédure :

-

Préparer une solution de sulfate de cuivre(II) en dissolvant 500 g de CuSO₄·5H₂O dans 1600 ml d'eau à 40-50 °C.[6]

-

Préparer séparément une solution de bisulfite de sodium en dissolvant 140 g de NaHSO₃ dans 400 ml d'eau et une solution de cyanure de potassium en dissolvant 140 g de KCN dans 400 ml d'eau. Chauffer ces deux solutions à 60 °C.[6]

-

Ajouter lentement la solution de bisulfite de sodium à la solution de sulfate de cuivre(II) sous agitation. La solution passe du bleu au vert, indiquant la réduction de Cu(II) en Cu(I).[1]

-

Une fois la décoloration observée, ajouter immédiatement la solution de cyanure de potassium.[6] Un précipité blanc-jaunâtre de this compound(I) se forme.

-

Laisser la réaction se poursuivre pendant environ 10 minutes à chaud.[6]

-

Filtrer le précipité à chaud et le laver abondamment avec de l'eau bouillante pour éliminer les sels solubles.[6]

-

Effectuer un lavage final avec de l'éthanol pour faciliter le séchage.[6]

-

Sécher le produit à 100-110 °C pour obtenir une fine poudre. Le rendement attendu est d'environ 167 grammes.[6]

Protocole 2 : Réaction de Rosenmund-von Braun [3]

Cette réaction est une application clé du this compound(I) pour la synthèse de nitriles aromatiques, des intermédiaires importants dans le développement de médicaments.

Matériels :

-

Halogénure d'aryle (par exemple, bromobenzène)

-

This compound(I) (CuCN)

-

Solvant aprotique polaire à haut point d'ébullition (par exemple, Pyridine, DMF)

-

Équipement de reflux avec agitation et chauffage

Procédure :

-

Dans un ballon équipé d'un réfrigérant à reflux et d'un agitateur magnétique, dissoudre l'halogénure d'aryle (1 équivalent) dans la pyridine.

-

Ajouter le this compound(I) (1 équivalent).[3]

-

Chauffer le mélange réactionnel à reflux (par exemple, 100 °C pour la pyridine) pendant 16 heures.[3]

-

Après refroidissement, le mélange est généralement concentré sous vide.

-

Le produit brut est ensuite purifié par des techniques appropriées (par exemple, chromatographie sur colonne) pour isoler le nitrile aromatique.

Visualisation des Mécanismes et des Flux de Travail

Flux de Travail pour la Synthèse du this compound(I)

Le diagramme ci-dessous illustre les étapes séquentielles de la synthèse moderne du this compound(I).

Légende : Flux de travail pour la synthèse du CuCN.

Mécanisme de la Réaction de Rosenmund-von Braun

Ce diagramme illustre le mécanisme réactionnel proposé pour la cyanation d'un halogénure d'aryle catalysée par le this compound(I).

Légende : Mécanisme simplifié de la réaction de Rosenmund-von Braun.

Applications en Synthèse Organique et Développement de Médicaments

Le this compound(I) est un réactif fondamental en chimie organométallique.

-

Synthèse de Nitriles Aromatiques : Comme détaillé dans la réaction de Rosenmund-von Braun, le CuCN est essentiel pour convertir les halogénures d'aryle en nitriles d'aryle.[1] Les nitriles sont des précurseurs polyvalents pour la synthèse d'amines, d'acides carboxyliques, et de divers hétérocycles présents dans de nombreuses molécules pharmaceutiques.

-

Formation d'Organocuprates : Le CuCN réagit avec des réactifs organolithiens pour former des "cuprates mixtes" de formules Li[RCuCN] et Li₂[R₂CuCN].[1] Ces réactifs, moins réactifs que les organolithiens parents, sont très utiles pour les additions conjuguées sur des cétones α,β-insaturées et certaines réactions de substitution, permettant la création de liaisons carbone-carbone de manière contrôlée.[1]

-

Catalyse : Il est également utilisé comme catalyseur dans diverses réactions de polymérisation.

La capacité à introduire un groupe nitrile ou à former des liaisons C-C de manière sélective rend le this compound(I) et ses dérivés précieux pour l'assemblage de squelettes moléculaires complexes, une étape cruciale dans la découverte et le développement de nouveaux médicaments.

References

fiche de données de sécurité cyanure de cuivre

Ce guide technique approfondi détaille la fiche de données de sécurité (FDS) du cyanure de cuivre(I), en se concentrant sur les informations cruciales pour les chercheurs, les scientifiques et les professionnels du développement de médicaments. Il présente des données quantitatives, des protocoles de sécurité et des visualisations de flux de travail pour une compréhension complète des risques et des mesures de manipulation.

Le this compound(I), également connu sous le nom de cyanure cuivreux, est une substance solide poudreuse de couleur blanche à variée.[1][2] Il est identifié par les numéros suivants :

Le produit est classé comme extrêmement dangereux selon le Système Général Harmonisé (SGH) de classification et d'étiquetage des produits chimiques. La mention d'avertissement associée est "Danger".[2]

Classification SGH :

-

Toxicité aiguë (Orale), Catégorie 2 (H300 : Mortel en cas d'ingestion)[2]

-

Toxicité aiguë (Cutanée), Catégorie 1 (H310 : Mortel par contact cutané)[2]

-

Toxicité aiguë (Inhalation), Catégorie 2 (H330 : Mortel par inhalation)[2]

-

Toxicité aiguë pour le milieu aquatique, Catégorie 1 (H400 : Très toxique pour les organismes aquatiques)[2][5]

-

Toxicité chronique pour le milieu aquatique, Catégorie 1 (H410 : Très toxique pour les organismes aquatiques, entraîne des effets néfastes à long terme)[2][5]

-

Danger supplémentaire : EUH032 - Au contact d'un acide, dégage un gaz très toxique (cyanure d'hydrogène).[6]

Les pictogrammes de danger correspondants sont GHS06 (tête de mort sur deux tibias) et GHS09 (environnement).[2]

Données Physico-chimiques et Toxicologiques

Les données quantitatives sont essentielles pour évaluer les risques. Les tableaux ci-dessous résument les propriétés clés.

Tableau 1 : Propriétés Physiques et Chimiques

| Propriété | Valeur | Source |

| État Physique | Solide, poudreux | [1] |

| Couleur | Blanc | [2] |

| Masse Molaire | 89.56 g/mol | [1][3] |

| Point de Fusion | 474 - 475 °C | [1][2] |

| Densité | 2.92 g/mL à 20 °C | [1] |

| Solubilité dans l'eau | Insoluble | [1] |

| pH | 11 - 12 | [2] |

Tableau 2 : Limites d'Exposition Professionnelle

| Organisation/Réglementation | Limite (TWA - 8h) | Commentaire | Source |

| OSHA (USA) | 5 mg/m³ | Exprimé en CN (cyanure) | |

| CNESST (Québec) | 25 mg/m³ | DIVS (Danger immédiat pour la vie et la santé), exprimé en CN | [1] |

Protocoles d'Urgence et de Manipulation

Une méthodologie stricte est impérative lors de la manipulation du this compound(I).

Méthodologie des Premiers Secours

En cas d'exposition, une action immédiate est cruciale. Toujours montrer la fiche de données de sécurité au médecin traitant.

-

Inhalation : Transporter la personne à l'air frais. Si la personne ne respire pas, pratiquer la respiration artificielle. Consulter immédiatement un médecin.[6]

-

Contact Cutané : Retirer immédiatement les vêtements contaminés. Laver la peau abondamment avec de l'eau et du savon. Conduire la victime à l'hôpital sans délai.[7]

-

Contact Oculaire : Rincer les yeux avec de l'eau par mesure de précaution.

-

Ingestion : Rincer la bouche avec de l'eau si la personne est consciente. Ne jamais rien administrer par la bouche à une personne inconsciente. Consulter immédiatement un médecin ou un centre antipoison.

Protocole en cas de Déversement Accidentel

-

Précautions Individuelles : Éviter tout contact avec la substance. Ne pas respirer les poussières. Assurer une ventilation adéquate et évacuer la zone de danger. Le personnel intervenant doit être qualifié et porter un équipement de protection complet.[5][7]

-

Précautions Environnementales : Empêcher le produit de pénétrer dans les égouts ou les cours d'eau.[5][7]

-

Méthodes de Nettoyage : Ramasser le produit déversé en utilisant des techniques qui minimisent la génération de poussière (par exemple, balayage ou pelletage). Placer les résidus dans un conteneur hermétique et étiqueté pour l'élimination.[1][5]

Procédure de Manipulation et de Stockage

-

Manipulation : Manipuler sous une hotte de laboratoire. Éviter la formation de poussière et d'aérosols. Éviter tout contact avec la peau, les yeux et les vêtements.[5][6] Porter un équipement de protection individuelle approprié, incluant des gants de protection, des vêtements de protection et une protection respiratoire si la ventilation est insuffisante.[2]

-

Stockage : Conserver les contenants hermétiquement fermés dans un endroit sec, frais et bien ventilé.[5][6] Stocker à l'écart des acides et de l'eau.[6] Le lieu de stockage doit être sécurisé et accessible uniquement aux personnes qualifiées ou autorisées.[6]

Visualisations des Flux de Travail

Les diagrammes suivants illustrent les relations logiques et les flux de travail pour la gestion de la sécurité du this compound(I).

Légende 1: Profil de danger SGH pour le this compound(I).

Légende 2: Flux de travail pour la réponse d'urgence en premiers secours.

Légende 3: Protocole de gestion en cas de déversement accidentel.

References

Guide Technique Approfondi sur la Toxicité et la Manipulation Sécuritaire du Cyanure de Cuivre

À l'intention des chercheurs, des scientifiques et des professionnels du développement de médicaments.

Ce guide technique fournit une analyse approfondie de la toxicité du cyanure de cuivre (CuCN) et des protocoles détaillés pour sa manipulation sécuritaire en laboratoire. Il est conçu pour le personnel de recherche manipulant ce composé hautement toxique, en mettant l'accent sur les données quantitatives, les méthodologies expérimentales et les voies de signalisation cellulaires impliquées dans sa toxicité.

Propriétés Physico-chimiques et Toxicologiques

Le this compound(I) est un composé inorganique se présentant sous la forme d'une poudre solide de couleur blanc cassé à verdâtre.[1] Sa toxicité est attribuable à la fois à l'ion cuivre et, de manière plus significative, à l'ion cyanure libéré.[2]

Tableau 1 : Propriétés Physico-chimiques du this compound(I)

| Propriété | Valeur |

| Numéro CAS | 544-92-3[2] |

| Formule Moléculaire | CuCN[2] |

| Masse Molaire | 89,56 g/mol [3] |

| Apparence | Solide poudreux blanc cassé à verdâtre[1] |

| Point de Fusion | 474 °C (885 °F)[3] |

| Solubilité dans l'eau | Négligeable / Insoluble[1][3] |

| Densité | 2,92 g/cm³[3] |

Tableau 2 : Limites d'Exposition Professionnelle (LEP)

| Organisation | Limite (exprimée en CN) | Notes |

| Cal/OSHA (PEL) | 5 mg/m³ | TWA 8 heures, avec mention "Peau" |

| ACGIH (TLV) | Plafond 5 ppm | -[4] |

| OSHA (PEL) | 5 mg/m³ | TWA, avec mention "Peau"[4][5] |

TWA : Time-Weighted Average (Moyenne Pondérée dans le Temps) PEL : Permissible Exposure Limit (Limite d'Exposition Autorisée) TLV : Threshold Limit Value (Valeur Limite de Seuil) La mention "Peau" indique un risque d'absorption cutanée significative.

Mécanisme de Toxicité

La toxicité du this compound est un processus à multiples facettes impliquant principalement l'inhibition de la respiration cellulaire et l'induction d'un stress oxydatif.

2.1. Inhibition de la Respiration Mitochondriale

L'ion cyanure (CN⁻) est un inhibiteur puissant de la chaîne respiratoire mitochondriale.[6] Il se lie avec une haute affinité à l'ion ferrique (Fe³⁺) de l'hème a₃ de la cytochrome c oxydase (Complexe IV), la dernière enzyme de la chaîne de transport d'électrons.[6][7] Cette liaison bloque le transfert d'électrons vers l'oxygène, empêchant ainsi la réduction de l'oxygène en eau.[7] Il en résulte une interruption brutale de la phosphorylation oxydative et un effondrement de la production d'ATP, conduisant à une hypoxie cytotoxique et à la mort cellulaire.[6]

2.2. Stress Oxydatif

En plus de bloquer le Complexe IV, l'empoisonnement au cyanure entraîne une production accrue d'espèces réactives de l'oxygène (ERO), comme l'anion superoxyde et le peroxyde d'hydrogène.[8] Ce déséquilibre entre la production d'ERO et la capacité des systèmes de défense antioxydants de la cellule à les détoxifier conduit à un état de stress oxydatif.[9][10] Le stress oxydatif endommage les composants cellulaires vitaux, y compris les lipides (peroxydation lipidique), les protéines et les acides nucléiques, contribuant davantage à la cytotoxicité.[9][11]

Diagramme 1 : Voie de signalisation de la toxicité du cyanure

Légende : Voie simplifiée de la toxicité cellulaire induite par le cyanure.

Protocoles Expérimentaux

Cette section détaille les méthodologies pour la manipulation sécuritaire et l'évaluation de la cytotoxicité du this compound.

3.1. Protocole de Manipulation Sécuritaire en Laboratoire (SOP)

Toute manipulation de this compound doit être effectuée en suivant des procédures de sécurité strictes pour minimiser les risques d'exposition.[12]

-

Contrôles d'Ingénierie :

-

Toutes les manipulations de this compound, y compris la pesée et la préparation de solutions, doivent impérativement être réalisées à l'intérieur d'une hotte chimique certifiée et fonctionnelle.[12]

-

La zone de travail doit être clairement identifiée comme une "Zone Désignée" pour la manipulation de cyanures.[12]

-

-

Équipement de Protection Individuelle (EPI) :

-

Protection Oculaire : Le port de lunettes de sécurité à coques ou d'un écran facial est obligatoire.[5]

-

Protection des Mains : Le port d'une double paire de gants en nitrile est recommandé.[12][13] Les gants doivent être inspectés avant chaque utilisation et retirés en utilisant la technique appropriée pour éviter la contamination de la peau.[5]

-

Vêtements de Protection : Une blouse de laboratoire résistante aux produits chimiques et entièrement boutonnée, un pantalon long et des chaussures fermées sont requis.

-

-

Pratiques de Travail :

-

Ne jamais travailler seul lors de la manipulation de cyanures.[12]

-

Éviter la formation de poussière.[5]

-

Garder les contenants de this compound hermétiquement fermés lorsqu'ils ne sont pas utilisés.[2]

-

Incompatibilités : Le this compound réagit violemment avec les acides forts (ex: acide chlorhydrique, sulfurique) pour libérer du cyanure d'hydrogène gazeux, un gaz extrêmement toxique et inflammable.[12][14] Les acides doivent être tenus à l'écart de la zone de manipulation des cyanures.[12] Il est également incompatible avec les agents oxydants forts.[14]

-

-

Stockage :

-

Gestion des Déchets :

Diagramme 2 : Flux de travail pour la manipulation sécuritaire du CuCN

Légende : Étapes séquentielles pour la manipulation sécuritaire du this compound.

3.2. Protocole d'Évaluation de la Cytotoxicité (Test de Libération de LDH)

Ce protocole est une méthode fiable pour quantifier la cytotoxicité induite par le this compound en mesurant la libération de lactate déshydrogénase (LDH), une enzyme cytosolique stable, dans le milieu de culture suite à une perte d'intégrité de la membrane plasmique.[16]

-

Matériels :

-

Lignée cellulaire appropriée (ex: cellules hépatiques HepG2, neurones SH-SY5Y).

-

Plaques de culture cellulaire à 96 puits, stériles, à fond plat.

-

Milieu de culture complet (ex: DMEM avec 10% de SVF, 1% Pénicilline/Streptomycine).

-

Solution de this compound (préparée extemporanément dans un solvant approprié, ex: DMSO, puis diluée dans le milieu de culture).

-

Kit commercial de dosage de la cytotoxicité par LDH (contenant le substrat, le cofacteur et la solution d'arrêt).

-

Lecteur de microplaques capable de mesurer l'absorbance à 490 nm.

-

Solution de lyse (fournie dans le kit, pour le contrôle de la cytotoxicité maximale).

-

Agent de traitement positif (ex: doxorubicine).

-

-

Méthodologie :

-

Jour 1 : Ensemencement des cellules

-

Ensemencer les cellules dans une plaque 96 puits à une densité de 1 x 10⁴ à 5 x 10⁴ cellules/puits dans 100 µL de milieu complet. La densité optimale doit être déterminée pour chaque lignée cellulaire.

-

Incuber la plaque à 37°C dans une atmosphère à 5% de CO₂ pendant 24 heures.

-

-

Jour 2 : Traitement des cellules

-

Préparer des dilutions en série du this compound dans le milieu de culture. Les concentrations à tester doivent couvrir une large gamme (ex: de 0,1 µM à 1 mM) pour déterminer une courbe dose-réponse.

-

Retirer le milieu des puits et ajouter 100 µL des différentes concentrations de this compound.

-

Inclure les contrôles suivants (en triplicats) :

-

Contrôle Négatif (Viabilité) : Cellules avec milieu seul (sans traitement).

-

Contrôle Positif : Cellules traitées avec un agent cytotoxique connu.

-

Contrôle de la LDH Maximale : Cellules avec milieu, auxquelles on ajoutera la solution de lyse 45 minutes avant la fin de l'incubation.[17]

-

Contrôle du Milieu : Puits avec milieu seul (sans cellules) pour mesurer le bruit de fond.[16]

-

-

Incuber la plaque pendant la durée souhaitée (ex: 24h, 48h).

-

-

Jour 3 : Dosage de la LDH

-

Après la période d'incubation, transférer avec précaution 50 µL de surnageant de chaque puits vers une nouvelle plaque 96 puits à fond plat.[17]

-

Préparer le mélange réactionnel du kit LDH selon les instructions du fabricant.

-

Ajouter 50 µL du mélange réactionnel à chaque puits contenant le surnageant.[17]

-

Incuber la plaque à température ambiante et à l'abri de la lumière pendant 30 minutes.[17]

-

Ajouter 50 µL de la solution d'arrêt dans chaque puits.[17]

-

Mesurer l'absorbance à 490 nm à l'aide d'un lecteur de microplaques.

-

-

-

Analyse des Données :

-

Soustraire la valeur d'absorbance du bruit de fond (contrôle du milieu) de toutes les autres valeurs.

-

Calculer le pourcentage de cytotoxicité pour chaque concentration en utilisant la formule suivante :

-

% Cytotoxicité = [(Absorbance de l'échantillon - Absorbance du contrôle négatif) / (Absorbance du contrôle LDH maximale - Absorbance du contrôle négatif)] * 100

-

-

Tracer la courbe dose-réponse (% de cytotoxicité en fonction de la concentration de CuCN) et déterminer la valeur de la CI₅₀ (concentration inhibitrice 50%).

-

Procédures d'Urgence

Une réponse rapide et appropriée est cruciale en cas d'exposition ou de déversement de this compound.

Tableau 3 : Procédures d'Urgence

| Situation | Procédure d'Action Immédiate |

| Contact Cutané | Retirer immédiatement tous les vêtements contaminés.[4] Laver abondamment la zone affectée avec de l'eau et du savon pendant au moins 15 minutes.[4][18] Consulter immédiatement un médecin.[5] |

| Contact Oculaire | Rincer immédiatement et abondamment les yeux avec de l'eau pendant au moins 15 minutes, en maintenant les paupières ouvertes.[2][18] Consulter immédiatement un médecin.[2] |

| Inhalation | Transporter la victime à l'air frais.[6] Si la victime ne respire pas, commencer la respiration artificielle (NE PAS pratiquer le bouche-à-bouche pour éviter l'exposition du sauveteur).[6][18] Appeler les services d'urgence (911) et préciser qu'il s'agit d'une exposition au cyanure.[4][13] |

| Ingestion | NE PAS faire vomir. Rincer la bouche avec de l'eau. Appeler immédiatement un centre antipoison ou les services d'urgence.[5] |

| Déversement Mineur (dans la hotte) | Confiner le déversement avec un matériau absorbant. Décontaminer la zone avec une solution de pH 10, suivie d'une solution d'eau de Javel fraîchement préparée à 10%.[12][13] Collecter tous les matériaux de nettoyage comme des déchets cyanurés.[4] |

| Déversement Majeur (ou hors de la hotte) | Évacuer immédiatement la zone.[13][14] Alerter les autres personnes et activer l'alarme incendie si nécessaire. Contacter les services d'urgence de l'institution et les informer de la nature du déversement.[4][12] |

Note importante : Le personnel manipulant des cyanures doit être formé aux procédures d'urgence et connaître l'emplacement des douches de sécurité, des lave-yeux et des kits anticyanure, si disponibles et autorisés par l'institution. Un traitement par un antidote (ex: hydroxocobalamine) ne doit être administré que par du personnel médical qualifié.[4][12]

References

- 1. Copper cyanide | CCuN | CID 11009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.uga.edu [research.uga.edu]

- 3. Copper(I) cyanide - Wikipedia [en.wikipedia.org]

- 4. bu.edu [bu.edu]

- 5. utsi.edu [utsi.edu]

- 6. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Copper induces oxidative stress and apoptosis through mitochondria-mediated pathway in chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative Stress Detection | Thermo Fisher Scientific - US [thermofisher.com]

- 10. biomol.com [biomol.com]

- 11. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lsuhsc.edu [lsuhsc.edu]

- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. nj.gov [nj.gov]

- 15. biosynth.com [biosynth.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Neutral Red versus MTT assay of cell viability in the presence of copper compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Guide Technique Approfondi sur l'Histoire et la Découverte du Cyanure de Cuivre

À l'attention des chercheurs, scientifiques et professionnels du développement de médicaments.

Ce document offre une exploration technique approfondie de l'histoire, de la découverte, des propriétés, de la synthèse et des applications du cyanure de cuivre(I). Il a pour but de servir de ressource complète pour les professionnels des sciences chimiques et pharmaceutiques.

Introduction

Le this compound(I), de formule chimique CuCN, est un composé inorganique qui a joué un rôle notable dans le développement de la chimie de synthèse et de la science des matériaux. Se présentant sous la forme d'une poudre blanche à blanc cassé, il est principalement reconnu pour son utilisation en galvanoplastie, en tant que réactif dans la synthèse de nitriles et comme catalyseur dans diverses réactions de couplage. Sa structure polymérique et sa réactivité unique en font un sujet d'intérêt continu pour la recherche.

Histoire et Découverte

La synthèse du this compound(I) remonte au début du XIXe siècle, une période d'exploration intensive des composés de coordination. Bien qu'un découvreur unique ne soit pas clairement identifié dans les archives historiques, sa préparation découle des recherches plus larges sur les systèmes de cyanures métalliques. Les chimistes de l'époque, en étudiant les réactions des sels de cuivre avec des cyanures alcalins, ont observé la formation de ce précipité insoluble.

Les premières méthodes de synthèse, bien que produisant du this compound(I), étaient souvent impures. Une voie de synthèse historique impliquait la réaction du sulfate de cuivre(II) avec du cyanure de sodium. Cette réaction d'oxydoréduction produit du this compound(I) et du cyanogène, un gaz toxique.

Au fil du temps, les méthodes de synthèse ont été affinées pour produire un composé de plus grande pureté, essentiel pour ses applications en synthèse organique fine. L'utilisation du this compound(I) a pris de l'ampleur avec le développement de réactions organométalliques, notamment la réaction de Rosenmund-von Braun pour la synthèse de nitriles aromatiques.

Données Physico-chimiques et Toxicologiques

Les propriétés quantitatives du this compound(I) sont résumées dans les tableaux ci-dessous pour une comparaison aisée.

Tableau 1 : Propriétés Physiques et Chimiques du this compound(I)

| Propriété | Valeur |

| Formule Moléculaire | CuCN |

| Masse Molaire | 89.56 g/mol |

| Numéro CAS | 544-92-3 |

| Apparence | Poudre blanche à blanc cassé/jaunâtre |

| Densité | 2.92 g/cm³ |

| Point de Fusion | 474 °C |

| Solubilité dans l'eau | Négligeable |

| Solubilité dans d'autres solvants | Soluble dans l'ammoniaque, les solutions de cyanures alcalins (KCN, NaCN), la pyridine et le N-méthylpyrrolidone. Insoluble dans l'éthanol et les acides dilués froids. |

Tableau 2 : Données de Toxicité du this compound(I)

| Voie d'Exposition | Donnée | Espèce |

| Orale | DL50 = 1265 mg/kg | Rat |

| Inhalation | Mortel par inhalation | Non spécifié |

| Cutanée | Mortel par contact cutané | Non spécifié |

Le this compound(I) est hautement toxique en cas d'ingestion, d'inhalation ou de contact avec la peau. Le contact avec des acides libère du cyanure d'hydrogène, un gaz extrêmement toxique. Il est également très toxique pour les organismes aquatiques, avec des effets à long terme.

Protocoles Expérimentaux Détaillés

Synthèse du this compound(I)

Cette méthode permet d'obtenir du this compound(I) pur sous sa forme polymorphe à basse température.

Matériels :

-

Sulfate de cuivre(II) pentahydraté (CuSO₄·5H₂O)

-

Bisulfite de sodium (NaHSO₃)

-

Cyanure de sodium (NaCN)

-

Eau distillée

-

Béchers, agitateur magnétique, plaque chauffante, système de filtration (entonnoir Büchner)

Procédure :

-

Préparer une solution de sulfate de cuivre(II) en dissolvant la quantité molaire requise dans de l'eau distillée.

-

Chauffer la solution à 60 °C sous agitation.

-

Ajouter lentement une solution de bisulfite de sodium. La solution passera du bleu au vert, indiquant la réduction de Cu(II) en Cu(I).

-

Préparer une solution de cyanure de sodium dans de l'eau distillée.

-

Ajouter lentement la solution de cyanure de sodium à la solution de cuivre(I) chaude. Un précipité jaune pâle de this compound(I) se forme immédiatement.

-

Maintenir l'agitation pendant 15 à 20 minutes pour assurer une précipitation complète.

-

Laisser le mélange refroidir à température ambiante.

-

Filtrer le précipité sur un entonnoir Büchner et le laver abondamment avec de l'eau distillée bouillante pour éliminer les impuretés, suivi d'un lavage à l'éthanol.

-

Sécher le produit à 100 °C pour obtenir une poudre fine.

Application en Synthèse Organique : La Réaction de Rosenmund-von Braun

Le this compound(I) est un réactif clé dans la conversion des halogénures d'aryle en nitriles d'aryle.

Matériels :

-

Halogénure d'aryle (par exemple, bromobenzène)

-

This compound(I) (CuCN)

-

Solvant polaire à haut point d'ébullition (par exemple, N,N-diméthylformamide - DMF, ou pyridine)

-

Appareillage de reflux avec condenseur et agitation magnétique

Procédure :

-

Dans un ballon tricol équipé d'un agitateur magnétique et d'un condenseur à reflux, introduire l'halogénure d'aryle (1 équivalent).

-

Ajouter le this compound(I) (généralement en excès, 1.2 à 2 équivalents).

-

Ajouter le solvant (DMF ou pyridine) pour obtenir une concentration appropriée.

-

Chauffer le mélange à reflux sous agitation. La température de réaction dépend du solvant (typiquement entre 120 et 200 °C).

-

Suivre l'avancement de la réaction par chromatographie sur couche mince (CCM).

-

Une fois la réaction terminée (généralement après plusieurs heures), refroidir le mélange à température ambiante.

-

Le traitement de la réaction implique généralement une dilution avec un solvant organique (par exemple, éther diéthylique ou acétate d'éthyle) et des lavages avec une solution aqueuse (par exemple, une solution de chlorure d'ammonium ou d'ammoniaque pour complexer les sels de cuivre).

-

Sécher la phase organique sur un agent séchant (par exemple, sulfate de magnésium anhydre), filtrer et concentrer sous pression réduite.

-

Purifier le nitrile d'aryle brut par des techniques appropriées telles que la distillation, la recristallisation ou la chromatographie sur colonne.

Visualisations

Diagramme de Flux de la Synthèse du this compound(I)

La Réactivité du Cyanure de Cuivre avec les Acides : Un Guide Technique Approfondi

Pour les chercheurs, les scientifiques et les professionnels du développement de médicaments, une compréhension nuancée de la réactivité du cyanure de cuivre(I) (CuCN) avec les acides est essentielle. Ce guide technique fournit une analyse approfondie des principes fondamentaux régissant ces réactions, présente des données quantitatives, des protocoles expérimentaux détaillés et des visualisations des voies réactionnelles.

Le this compound(I), un solide blanc cassé, présente une réactivité complexe avec les solutions acides, une interaction principalement caractérisée par sa décomposition et la libération de cyanure d'hydrogène (HCN), un gaz extrêmement toxique. La nature de l'acide, sa concentration et les conditions de réaction influencent de manière significative les produits et la cinétique de la réaction.

Principes Fondamentaux de la Réactivité

La réactivité fondamentale du this compound(I) avec les acides est gouvernée par la protonation de l'anion cyanure (CN⁻). En présence d'un acide, l'équilibre de dissociation du cyanure d'hydrogène (un acide faible) est déplacé, favorisant la formation de HCN gazeux.

CuCN(s) + H⁺(aq) ⇌ Cu⁺(aq) + HCN(g)

Cette réaction est à la base de la plupart des interactions entre le CuCN et les acides. Cependant, la nature de l'anion de l'acide et ses propriétés rédox peuvent conduire à des réactions secondaires complexes.

Interaction avec Différents Types d'Acides

La réactivité du this compound(I) varie considérablement en fonction de la force et des propriétés oxydantes de l'acide.

Acides Forts Non Oxydants (par exemple, HCl, H₂SO₄)

Les acides forts comme l'acide chlorhydrique (HCl) et l'acide sulfurique (H₂SO₄) réagissent facilement avec le this compound(I) pour libérer du cyanure d'hydrogène.[1][2] La réaction avec l'acide chlorhydrique peut également conduire à la formation de complexes de chlorocuprate(I), en fonction de la concentration de l'acide.[1]

Réaction générale : CuCN(s) + H₂SO₄(aq) → CuSO₄(aq) + 2HCN(g)

Acide Fort Oxydant (par exemple, HNO₃)

L'acide nitrique (HNO₃), un acide fort et un agent oxydant puissant, réagit avec le this compound(I) de manière plus complexe. En plus de la libération de HCN, le cuivre(I) est oxydé en cuivre(II), et l'acide nitrique est réduit en divers oxydes d'azote (par exemple, NO, NO₂), en fonction de la concentration de l'acide et de la température.

Réaction possible avec l'acide nitrique concentré : CuCN(s) + 4HNO₃(conc) → Cu(NO₃)₂(aq) + 2NO₂(g) + HCN(g) + H₂O(l)

Acides Faibles (par exemple, CH₃COOH)

La réaction du this compound(I) avec des acides faibles comme l'acide acétique est généralement plus lente et moins complète qu'avec les acides forts. L'équilibre favorise moins la formation de HCN en raison de la plus faible concentration en ions H⁺. Cependant, dans des conditions favorisant l'élimination du HCN (par exemple, chauffage ou barbotage d'un gaz inerte), la réaction peut être déplacée vers la formation de produits.

Données Quantitatives sur la Réactivité

Bien que des études cinétiques détaillées sur la réaction du this compound(I) solide avec divers acides soient rares dans la littérature accessible au public, les données de solubilité et les constantes de stabilité des complexes de cuprocyanure fournissent des informations quantitatives sur le comportement du cuivre en solution acide en présence de cyanure.

| Paramètre | Valeur | Conditions | Référence |

| Produit de solubilité (Kps) du CuCN | 3.47 x 10⁻²⁰ | 25 °C | [3] |

| pKsp du CuCN | 19.46 | 25 °C | [1] |

La formation de complexes de cuprocyanure stables ([Cu(CN)₂]⁻, [Cu(CN)₃]²⁻, [Cu(CN)₄]³⁻) en présence d'un excès d'ions cyanure influence de manière significative la solubilité et la réactivité globales.[3][4] La distribution de ces espèces est fortement dépendante du pH.[4]

Protocoles Expérimentaux

Protocole 1 : Détermination Qualitative de la Dégagement de HCN

Objectif : Observer qualitativement la production de cyanure d'hydrogène lors de la réaction du CuCN avec un acide.

Matériaux :

-

This compound(I) (CuCN)

-

Acide chlorhydrique (HCl) 1 M

-

Papier indicateur au plomb(II) acétate

-

Tube à essai

-

Pipette

Procédure :

-

Placer une petite quantité (environ 0,1 g) de CuCN dans un tube à essai.

-

Humidifier une bande de papier indicateur à l'acétate de plomb(II) avec de l'eau distillée.

-

Ajouter avec précaution 2 ml de HCl 1 M au tube à essai contenant le CuCN.

-

Placer immédiatement le papier indicateur humidifié à l'ouverture du tube à essai.

-

Observer tout changement de couleur du papier indicateur. Un noircissement indique la formation de sulfure de plomb(II) due à la présence de H₂S, qui peut être un contaminant dans le HCN produit, ou une réaction de décomposition secondaire. La principale indication de la production de HCN est l'odeur caractéristique d'amande amère (à manipuler avec une extrême prudence sous une hotte de laboratoire).

Protocole 2 : Analyse Quantitative de la Libération de HCN par Titration

Objectif : Quantifier la quantité de cyanure d'hydrogène libérée lors de la réaction du CuCN avec un acide.

Matériaux :

-

This compound(I) (CuCN)

-

Acide sulfurique (H₂SO₄) 1 M

-

Solution d'hydroxyde de sodium (NaOH) 0,1 M

-

Solution de nitrate d'argent (AgNO₃) 0,01 M standardisée

-

Indicateur de p-diméthylaminobenzalrhodanine

-

Appareil de distillation

-

Burette, fioles, pipettes

Procédure :

-

Peser avec précision une quantité connue de CuCN (par exemple, 0,5 g) et l'introduire dans le ballon de distillation.

-

Ajouter 50 ml d'eau distillée au ballon.

-

Préparer un piège contenant 50 ml de solution de NaOH 0,1 M pour collecter le HCN dégagé.

-

Connecter le ballon de distillation au piège.

-

Ajouter lentement 20 ml de H₂SO₄ 1 M au ballon de distillation tout en agitant.

-

Chauffer doucement le mélange pour distiller le HCN.

-

Après la distillation, titrer la solution de NaOH contenant le cyanure absorbé avec la solution de AgNO₃ standardisée en utilisant l'indicateur de p-diméthylaminobenzalrhodanine jusqu'à un changement de couleur du jaune au rose saumon.

-

Calculer la quantité de cyanure libérée en se basant sur le volume de solution de AgNO₃ utilisé.

Visualisations des Voies Réactionnelles

Les diagrammes suivants illustrent les principales voies de réaction du this compound(I) en milieu acide.

Légende: Voie réactionnelle générale du CuCN en milieu acide.

Légende: Réaction du CuCN avec un acide oxydant.

Légende: Flux de travail expérimental pour la quantification du HCN.

Conclusion

La réactivité du this compound(I) avec les acides est un processus à multiples facettes, dominé par la libération de cyanure d'hydrogène. La force de l'acide et ses propriétés oxydantes déterminent les produits de la réaction et la cinétique. Alors que la réaction avec les acides forts non oxydants est relativement simple, les acides oxydants introduisent des voies d'oxydo-réduction supplémentaires. Une compréhension approfondie de ces réactions, étayée par des données quantitatives et des protocoles expérimentaux robustes, est cruciale pour la manipulation sûre et efficace du this compound(I) dans les environnements de recherche et industriels.

References

Guide Technique Approfondi sur le Cyanure de Cuivre : Synonymes, Noms Commerciaux, Données et Protocoles

Pour : Chercheurs, scientifiques et professionnels du développement de médicaments

Ce guide technique fournit une analyse approfondie du cyanure de cuivre, en se concentrant sur ses synonymes, ses noms commerciaux, ses propriétés quantitatives et ses applications expérimentales. Il est conçu pour servir de ressource complète pour les professionnels engagés dans la recherche et le développement.

Synonymes et Noms Commerciaux

Le terme "this compound" peut se référer à deux principaux composés, le this compound(I) et le this compound(II), chacun ayant plusieurs synonymes et identifiants commerciaux. Le this compound(I) est le plus couramment utilisé en synthèse organique.

Tableau 1 : Synonymes et Noms Commerciaux du this compound

| Nom Systématique | Formule Chimique | Numéro CAS | Synonymes | Noms Commerciaux/Autres Identifiants |

| This compound(I) | CuCN | 544-92-3 | Cyanure cuivreux, Cupricyn, this compound | UN 1587, Numéro CE 208-883-6, Numéro d'index 006-007-00-5 |

| This compound(II) | Cu(CN)₂ | Non attribué | Cyanure cuivrique, Copper(II) cyanide | - |

Données Physico-chimiques et Toxicologiques

Les propriétés du this compound(I) sont bien documentées, ce qui est crucial pour sa manipulation et son utilisation en toute sécurité dans des environnements de laboratoire.

Tableau 2 : Données Quantitatives pour le this compound(I)

| Propriété | Valeur | Source |

| Masse Molaire | 89,56 g/mol | [1][2] |

| Apparence | Poudre blanche à blanc cassé, parfois verdâtre | [1][3] |

| Densité | 2,92 g/cm³ à 20 °C | [4] |

| Point de Fusion | 474 °C | [1][4] |

| Solubilité dans l'eau | Insoluble | [4] |

| Toxicité Aiguë (Orale, Rat) | DL50 = 8,35 mg/kg | [5] |

| Toxicité Aiguë (Dermique, Rat) | DL50 > 2000 mg/kg | [5] |

Protocoles Expérimentaux Détaillés

Le this compound(I) est un réactif polyvalent en synthèse organique, notamment dans les réactions de cyanation.

Préparation d'une solution de this compound(I) pour la synthèse d'o-tolunitrile

Ce protocole décrit la préparation d'une solution de this compound(I) et son utilisation subséquente dans la synthèse de l'o-tolunitrile par une réaction de type Sandmeyer.

Matériaux :

-

Sulfate de cuivre(II) cristallisé

-

Chlorure de sodium

-

Sulfite de sodium

-

Cyanure de sodium (96-98 %)

-

o-toluidine

-

Acide chlorhydrique (28 %)

-

Nitrite de sodium

-

Carbonate de sodium anhydre

-

Benzène

-

Glace

Procédure :

-

Préparation de la solution de cyanure cuivreux :

-

Préparer le chlorure cuivreux à partir de 1250 g (5 moles) de sulfate de cuivre cristallisé.

-

Suspendre le chlorure cuivreux dans 2 L d'eau froide dans un grand récipient muni d'un agitateur mécanique.

-

Ajouter une solution de 650 g (12,7-13 moles) de cyanure de sodium dans 1 L d'eau et agiter. Une chaleur considérable est dégagée.

-

Refroidir le mélange en entourant le récipient d'eau froide.[6]

-

-

Synthèse de l'o-tolunitrile :

-

Dans un autre grand récipient, mélanger 428 g (4 moles) d'o-toluidine avec 1 L d'acide chlorhydrique commercial à 28 % et suffisamment de glace pilée (environ 4 kg) pour amener la température à 0 °C.

-

Ajouter lentement une solution de 280 g (4,06 moles) de nitrite de sodium dans 800 mL d'eau, en maintenant la température entre 0 et 5 °C avec de la glace pilée.

-

Vérifier la présence d'un excès d'acide nitreux avec du papier iode-amidon.

-

Neutraliser prudemment le mélange avec du carbonate de sodium anhydre sec (environ 200 g) jusqu'à un point final au papier de tournesol.

-

Refroidir la solution de cyanure cuivreux à 0-5 °C avec de la glace et ajouter 1 L de benzène.

-

Ajouter lentement la solution de diazonium neutralisée et froide à la solution de cyanure cuivreux sous agitation vigoureuse, en maintenant la température à 0-5 °C.[6]

-

Réaction de Rosenmund-von Braun

La réaction de Rosenmund-von Braun est une méthode classique pour la synthèse de nitriles aryliques à partir d'halogénures aryliques en utilisant du this compound(I).

Principe de la réaction : Un halogénure arylique est chauffé avec un excès de this compound(I), souvent dans un solvant polaire à haut point d'ébullition comme le DMF, le nitrobenzène ou la pyridine, pour produire le nitrile arylique correspondant.[1]

Protocole général :

-

Mélanger l'halogénure arylique avec un excès stœchiométrique de this compound(I) dans un solvant approprié (par exemple, la pyridine ou le DMF).

-

Chauffer le mélange à reflux pendant plusieurs heures.

-

Après refroidissement, le mélange réactionnel est généralement traité avec une solution aqueuse de cyanure de sodium ou de potassium pour complexer les sels de cuivre.

-

Le produit est ensuite extrait avec un solvant organique, lavé, séché et purifié par distillation ou recristallisation.

Visualisations : Mécanisme de Toxicité et Flux de Travail

Voie de Signalisation de la Toxicité du Cyanure

Le mécanisme principal de la toxicité du cyanure, y compris celui du this compound, implique l'inhibition de la chaîne respiratoire mitochondriale. L'ion cyanure (CN⁻) se lie avec une haute affinité à l'ion ferrique (Fe³⁺) de la cytochrome c oxydase (Complexe IV), bloquant ainsi le transport d'électrons vers l'oxygène.[7][8] Cela conduit à une anoxie cellulaire, une diminution drastique de la production d'ATP et, finalement, à la mort cellulaire.[7][9]

References

- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 3. Reazione di Rosenmund-von Braun - Wikipedia [it.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. fishersci.fr [fishersci.fr]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. analyticaltoxicology.com [analyticaltoxicology.com]

- 8. sante.canada.ca [sante.canada.ca]

- 9. residanat25.epizy.com [residanat25.epizy.com]

Methodological & Application

Utilisation du Cyanure de Cuivre en Synthèse Organique : Notes d'Application et Protocoles Détaillés

Pour les chercheurs, les scientifiques et les professionnels du développement de médicaments, cette note d'application fournit un aperçu complet de l'utilisation du cyanure de cuivre(I) (CuCN) en synthèse organique. Elle couvre les réactions clés, les protocoles expérimentaux détaillés et les données quantitatives pour faciliter l'application de ces méthodologies en laboratoire.

Le this compound(I) est un réactif polyvalent et économique largement utilisé en chimie organique pour l'introduction de groupements cyanure (-CN). Ces derniers sont des intermédiaires de synthèse précieux, pouvant être transformés en une variété de groupements fonctionnels tels que les acides carboxyliques, les amines et les amides. L'application la plus notable du CuCN est la réaction de Rosenmund-von Braun, une méthode classique pour la synthèse de nitriles aromatiques et vinyliques à partir d'halogénures d'aryle ou de vinyle.

Applications Principales

L'utilisation du this compound s'étend à plusieurs domaines clés de la synthèse organique :

-

Synthèse de Nitriles Aromatiques (Réaction de Rosenmund-von Braun) : C'est la réaction la plus emblématique impliquant le CuCN. Elle permet la conversion d'halogénures d'aryle (en particulier les bromures et les iodures) en benzonitriles correspondants.[1][2][3] Cette transformation est cruciale dans la synthèse de produits pharmaceutiques, de produits agrochimiques et de colorants.

-

Synthèse de Nitriles Hétérocycliques : Le CuCN est également efficace pour la cyanation d'halogénures hétéroaromatiques, fournissant un accès à des molécules hétérocycliques fonctionnalisées importantes en chimie médicinale.

-

Cyanation de Liaisons C-H : Des méthodologies plus récentes ont émergé pour la cyanation directe de liaisons C-H aromatiques et hétéroaromatiques, catalysée par le cuivre, offrant une alternative plus économique en atomes aux méthodes traditionnelles.[4]

-

Réactions Assistées par Micro-ondes : L'utilisation du chauffage par micro-ondes peut considérablement accélérer les réactions de cyanation médiées par le CuCN, réduisant les temps de réaction de plusieurs heures à quelques minutes.[1][5]

Données Quantitatives : Portée de la Réaction et Rendements

L'efficacité des réactions de cyanation utilisant le this compound dépend fortement des conditions réactionnelles, du substrat et des additifs éventuels. Les tableaux suivants résument les données de rendement pour diverses réactions.

Tableau 1 : Réaction de Rosenmund-von Braun Classique et Promue par la L-Proline

| Entrée | Halogénure d'Aryle | Additif | Température (°C) | Temps (h) | Rendement (%) |

| 1 | Iodobenzène | Aucun | 200 | 24 | 75-85 |

| 2 | Bromobenzène | Aucun | 200 | 48 | 65-75 |

| 3 | 1-Bromo-4-méthoxybenzène | L-Proline | 120 | 45 | 92 |

| 4 | 1-Iodo-4-nitrobenzène | L-Proline | 80 | 10 | 95 |

| 5 | 1-Bromo-2-méthylbenzène | L-Proline | 120 | 48 | 85 |

| 6 | 2-Bromopyridine | L-Proline | 120 | 48 | 78 |

Source : Données compilées à partir de diverses sources, y compris des protocoles optimisés.[6]

Tableau 2 : Cyanation d'Halogénures d'Aryle Assistée par Micro-ondes

| Entrée | Halogénure d'Aryle | Source de Cyanure | Catalyseur | Temps (s) | Rendement (%) |

| 1 | 4-Bromotoluène | Zn(CN)₂ | Pd(dppf)Cl₂ | 120 | 95 |

| 2 | 4-Chlorobenzonitrile | Zn(CN)₂ | Pd(Xantphos)Cl₂ | 300 | 98 |

| 3 | 1-Bromo-4-fluorobenzène | CuCN | Aucun | 300 | 60 |

Note : Bien que les exemples 1 et 2 utilisent un catalyseur au palladium, ils illustrent le potentiel de l'activation par micro-ondes pour les réactions de cyanation. L'entrée 3 est un exemple direct avec le CuCN.[5]

Protocoles Expérimentaux Détaillés

Protocole 1 : Synthèse du o-Tolunitrile (Réaction de Rosenmund-von Braun Classique)

Ce protocole est une adaptation de la procédure décrite dans Organic Syntheses.

Matériaux :

-

o-Bromotoluène

-

This compound(I) (CuCN)

-

Pyridine (anhydre)

-

Appareillage de reflux avec agitation magnétique et chauffage

Procédure :

-

Dans un ballon tricol équipé d'un réfrigérant à reflux, d'un agitateur magnétique et d'une entrée d'azote, introduire 20 g (0,117 mol) de o-bromotoluène et 12,6 g (0,140 mol) de this compound(I).

-

Ajouter 50 mL de pyridine anhydre au mélange.

-

Chauffer le mélange à reflux sous atmosphère d'azote pendant 24 heures. La solution prend une couleur foncée.

-

Après refroidissement à température ambiante, verser le mélange réactionnel dans 200 mL d'une solution aqueuse d'ammoniaque à 10%.

-

Agiter vigoureusement le mélange pendant 30 minutes pour dissoudre les sels de cuivre.

-

Extraire la phase aqueuse avec de l'éther diéthylique (3 x 100 mL).

-

Laver les phases organiques combinées avec de l'acide chlorhydrique 1M (2 x 100 mL), puis avec une solution saturée de bicarbonate de sodium (100 mL) et enfin avec de la saumure (100 mL).

-

Sécher la phase organique sur du sulfate de magnésium anhydre, filtrer et concentrer sous pression réduite.

-

Purifier le produit brut par distillation sous vide pour obtenir le o-tolunitrile pur.

Rendement attendu : 70-80%.

Protocole 2 : Cyanation du 1-Bromo-4-méthoxybenzène Promue par la L-Proline

Ce protocole est basé sur la méthodologie développée pour des conditions de réaction plus douces.[6]

Matériaux :

-

1-Bromo-4-méthoxybenzène

-

This compound(I) (CuCN)

-

L-Proline

-

N,N-Diméthylformamide (DMF)

-

Tube scellé ou fiole à micro-ondes

Procédure :

-

Dans un tube scellé, introduire 1,0 mmol de 1-bromo-4-méthoxybenzène, 1,2 mmol de CuCN et 0,2 mmol de L-proline.

-

Ajouter 3 mL de DMF.

-

Sceller le tube et chauffer le mélange à 120 °C pendant 45 heures sous agitation.

-

Après refroidissement, diluer le mélange avec 20 mL d'acétate d'éthyle et 20 mL d'eau.

-

Filtrer le mélange sur un tampon de Célite pour éliminer les solides insolubles.

-

Séparer la phase organique et extraire la phase aqueuse avec de l'acétate d'éthyle (2 x 20 mL).

-

Laver les phases organiques combinées avec de la saumure (3 x 20 mL).

-

Sécher la phase organique sur du sulfate de sodium anhydre, filtrer et concentrer sous vide.

-

Purifier le produit brut par chromatographie sur colonne de gel de silice (par exemple, en utilisant un gradient d'hexane et d'acétate d'éthyle) pour obtenir le 4-méthoxybenzonitrile.

Rendement attendu : Environ 92%.

Visualisations

Diagramme 1 : Mécanisme Simplifié de la Réaction de Rosenmund-von Braun

Légende: Mécanisme de la réaction de Rosenmund-von Braun.

Diagramme 2 : Flux de Travail Expérimental pour la Cyanation Promue par la L-Proline

Légende: Flux de travail pour la cyanation promue par la L-Proline.

References

- 1. researchgate.net [researchgate.net]

- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 4. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cem.de [cem.de]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Notes d'Application et Protocoles : Le Cyanure de Cuivre comme Catalyseur en Chimie Organique

Pour : Chercheurs, scientifiques et professionnels du développement de médicaments

Date : 13 décembre 2025

Introduction

Le cyanure de cuivre(I) (CuCN) est un réactif et un catalyseur polyvalent en chimie organique de synthèse. Historiquement utilisé en quantités stœchiométriques dans des réactions classiques telles que les réactions de Sandmeyer et de Rosenmund-von Braun pour la synthèse de nitriles aromatiques, les méthodologies modernes emploient désormais le this compound et d'autres sels de cuivre en quantités catalytiques.[1][2][3] Cette évolution a permis de développer des procédés de cyanation plus efficaces, économiques et durables.[4] Ces notes d'application fournissent une vue d'ensemble détaillée de l'utilisation du this compound et de ses dérivés comme catalyseurs dans diverses transformations chimiques, avec des protocoles expérimentaux détaillés et des données quantitatives.

Applications Clés

Le this compound est principalement utilisé comme catalyseur dans les réactions de cyanation, qui introduisent un groupe nitrile (-CN) dans une molécule organique. Les nitriles sont des intermédiaires de synthèse précieux, pouvant être hydrolysés en acides carboxyliques, réduits en amines ou transformés en d'autres groupes fonctionnels.[5] Les principales applications catalytiques du cuivre dans la cyanation comprennent :

-

Cyanation d'halogénures d'aryle et de vinyle : Il s'agit de l'une des applications les plus courantes, où un halogène est substitué par un groupe nitrile.

-

Cyanation de liaisons C-H : Des méthodes plus récentes permettent la fonctionnalisation directe de liaisons carbone-hydrogène, offrant une alternative plus économique en atomes aux substrats pré-halogénés.[2]

-

Réactions de type Sandmeyer : La décomposition catalysée par le cuivre de sels de diazonium en présence d'une source de cyanure.[3][6]

-

Réactions de couplage croisé : Le cuivre peut servir de co-catalyseur, par exemple dans les réactions de Sonogashira, ou de catalyseur principal dans les couplages de type Ullmann.[7][8]

Mécanismes Réactionnels

Le mécanisme exact des réactions de cyanation catalysées par le cuivre peut varier en fonction des substrats, de la source de cyanure et des conditions de réaction. Cependant, un cycle catalytique général pour la cyanation d'un halogénure d'aryle est proposé ci-dessous.

Cycle Catalytique Général de la Cyanation d'Halogénures d'Aryle Catalysée par le Cuivre

Légende : Cycle catalytique simplifié pour la cyanation d'halogénures d'aryle.

Le cycle commence par une addition oxydante de l'halogénure d'aryle (Ar-X) au centre de cuivre(I), formant un intermédiaire cuivre(III). S'ensuit une transmétallation avec la source de cyanure, et enfin une élimination réductrice libère le nitrile d'aryle (Ar-CN) et régénère le catalyseur de cuivre(I).[6]

Données Quantitatives pour la Cyanation d'Halogénures d'Aryle

Le tableau suivant résume les données quantitatives pour diverses réactions de cyanation d'halogénures d'aryle catalysées par le cuivre, démontrant l'étendue de la méthode.

| Entrée | Halogénure d'aryle | Catalyseur (mol%) | Ligand (mol%) | Source de cyanure | Solvant | Température (°C) | Temps (h) | Rendement (%) | Référence |

| 1 | 1-Iodo-4-méthoxybenzène | Cu(OAc)₂ (20) | PPh₃O (40) | MeCN | MeCN | 125 | 72 | 91 | [9][10] |

| 2 | 1-Bromo-4-nitrophényle | CuI (10) | 1,10-Phénanthroline (10) | KCN | Dioxane | 110 | 24 | 95 | [1] |

| 3 | 2-Iodobenzothiazole | CuCN (10) | 1,10-Phénanthroline (20) | NaCN | Dioxane | 110 | 12 | 85 | [1] |

| 4 | 1-Bromo-3,5-diméthylbenzène | CuI (5) | Imidazole d'alkyle | K₄[Fe(CN)₆] | Toluène | 110 | 48 | 88 | [1] |

| 5 | 1-Iodo-2-méthylbenzène | Cu(OAc)₂ (20) | PPh₃O (40) | MeCN | MeCN | 125 | 72 | 75 | [10] |

Protocoles Expérimentaux Détaillés

Protocole 1 : Cyanation d'un Iodure d'Aryle avec l'Acétonitrile comme Source de Cyanure

Ce protocole est basé sur une méthode de cyanation oxydative catalysée par le cuivre.[9][10]

Matériaux :

-

Iodure d'aryle (1.0 éq.)

-

Acétate de cuivre(II) (Cu(OAc)₂, 0.2 éq.)

-

Oxyde de triphénylphosphine (PPh₃O, 0.4 éq.)

-

Oxyde d'argent(I) (Ag₂O, 1.0 éq.)

-

Acétonitrile (MeCN, solvant)

Procédure :

-

Dans un tube Schlenk, ajouter l'iodure d'aryle (0.3 mmol), Cu(OAc)₂ (20 mol%), l'oxyde de triphénylphosphine (40 mol%) et Ag₂O (1 éq.).

-

Ajouter 1 mL d'acétonitrile à température ambiante.

-

Placer le tube sous atmosphère d'air et agiter à 125 °C (température du thermomètre) pendant le temps indiqué (généralement 72 h) jusqu'à consommation complète du produit de départ (suivi par CCM et GC-MS).

-

Après achèvement, diluer le mélange réactionnel avec de l'éther diéthylique et laver avec de la saumure.

-

Ré-extraire la phase aqueuse avec de l'éther diéthylique.

-

Sécher les extraits organiques combinés sur Na₂SO₄, concentrer sous vide et purifier le résidu par chromatographie sur colonne de gel de silice pour obtenir le produit.

Flux de Travail Expérimental pour la Cyanation d'un Iodure d'Aryle

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 5. researchgate.net [researchgate.net]

- 6. orgosolver.com [orgosolver.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

protocole de préparation d'une solution de cyanure de cuivre

En raison des risques importants pour la santé et la sécurité associés aux composés de cyanure, je ne peux pas fournir un protocole détaillé pour la préparation d'une solution de cyanure de cuivre. Le this compound et d'autres cyanures inorganiques sont des substances extrêmement toxiques. La préparation et la manipulation de ces produits chimiques ne doivent être effectuées que par des professionnels qualifiés dans un environnement de laboratoire contrôlé et avec des mesures de sécurité rigoureuses.

L'exposition au cyanure, que ce soit par inhalation, ingestion ou contact cutané, peut être rapidement mortelle. Par conséquent, la diffusion d'instructions pour la préparation de telles solutions est restreinte pour prévenir les accidents graves et les usages malveillants.

À titre d'information générale et dans un but de sensibilisation à la sécurité, voici des informations sur les dangers et les mesures de sécurité essentielles concernant les cyanures :

Dangers Associés au this compound

-

Toxicité aiguë : Le cyanure est un poison cellulaire puissant qui agit rapidement. Il inhibe la respiration cellulaire, entraînant une asphyxie chimique au niveau des tissus.

-

Libération de gaz cyanure d'hydrogène (HCN) : Le contact du this compound avec des acides peut libérer du gaz cyanure d'hydrogène, un gaz extrêmement toxique et inflammable. Une ventilation adéquate est donc cruciale.

-

Risques environnementaux : Les sels de cyanure sont très toxiques pour la vie aquatique et leur élimination doit suivre des protocoles stricts de traitement des déchets dangereux.

Mesures de Sécurité Fondamentales

Toute manipulation de composés de cyanure doit impérativement inclure les précautions suivantes :

-

Environnement contrôlé : Travailler exclusivement sous une hotte chimique certifiée et en état de marche pour éviter l'inhalation de poussières ou de vapeurs.

-

Équipement de Protection Individuelle (EPI) : Le port d'EPI approprié est obligatoire, incluant :

-

Gants résistants aux produits chimiques (par exemple, en nitrile ou en néoprène).

-

Lunettes de sécurité et écran facial.

-

Blouse de laboratoire à manches longues et fermée.

-

-

Interdiction de substances incompatibles : Ne jamais laisser des solutions de cyanure entrer en contact avec des acides.

-

Procédures d'urgence : Le personnel doit être formé aux procédures d'urgence spécifiques au cyanure. Un kit d'antidote au cyanure (contenant par exemple du nitrite d'amyle, du nitrite de sodium et du thiosulfate de sodium) doit être immédiatement accessible, et le personnel doit savoir comment l'administrer.

-

Formation : Seuls les chercheurs et techniciens ayant reçu une formation spécifique sur les dangers et la manipulation sécuritaire des cyanures sont autorisés à les utiliser.

Pour toute recherche ou application industrielle légitime impliquant le this compound, comme la galvanoplastie, il est impératif de consulter et de suivre les fiches de données de sécurité (FDS) ainsi que les réglementations locales et nationales en vigueur.

Notes d'Application : Le Cyanure de Cuivre en Galvanoplastie

Introduction

Le cuivrage au cyanure est un procédé de galvanoplastie fondamental et largement utilisé, apprécié pour sa capacité à produire des dépôts de cuivre ductiles, à grain fin et dotés d'une excellente adhérence sur une variété de substrats, y compris les aciers et les alliages de zinc.[1][2][3] Ces bains alcalins sont particulièrement indispensables comme sous-couche (couche de "strike") avant l'application d'autres dépôts métalliques, tels que le nickel, l'argent ou l'or, notamment sur des métaux de base qui seraient attaqués par les bains de cuivrage acides.[1] Le procédé tire parti de la capacité du cyanure à complexer les ions cuivre, abaissant ainsi le potentiel de réduction du métal et permettant un dépôt uniforme même sur des pièces de géométrie complexe.[2][3]

Les applications des revêtements de cuivre obtenus par bain cyanuré sont à la fois techniques et décoratives. Elles incluent la protection contre la corrosion, l'amélioration de la conductivité électrique et thermique, la préparation de surface pour des traitements ultérieurs et l'obtention de finitions esthétiques pour des articles de quincaillerie, de bijouterie ou d'horlogerie.[1][4][5][6]

Rôle des Composants du Bain

La performance d'un bain de cuivrage cyanuré dépend de l'équilibre précis de ses constituants :

-

Cyanure de Cuivre (CuCN) : C'est la source principale d'ions cuivre (monovalents, Cu⁺) dans la solution.[1][2] Insoluble dans l'eau, il est dissous par complexation avec un excès de cyanure alcalin.[1][7]

-

Cyanure de Sodium (NaCN) ou de Potassium (KCN) : Ces sels alcalins agissent comme agents complexants pour solubiliser le this compound, formant principalement l'ion dicyanocuprate(I) [Cu(CN)₂]⁻ et tricyanocuprate(I) [Cu(CN)₃]²⁻.[1][8] Un excès, appelé "cyanure libre", est crucial pour assurer la bonne dissolution des anodes en cuivre et pour obtenir un dépôt de qualité.[1][9] Les sels de potassium sont souvent préférés car ils offrent une meilleure solubilité et conductivité.[7]

-

Hydroxyde de Sodium (NaOH) ou de Potassium (KOH) : Ajoutés pour augmenter la conductivité de l'électrolyte, maintenir un pH alcalin stable (généralement entre 11 et 13) et réduire la décomposition des cyanures.[1][10]

-

Carbonates (Na₂CO₃ ou K₂CO₃) : Se forment naturellement par décomposition du cyanure ou peuvent être ajoutés. Une concentration modérée peut être bénéfique, mais un excès augmente la résistance du bain et peut passiver les anodes.[2]

-

Sels de Rochelle (Tartrate de Sodium et de Potassium) : Souvent utilisés comme additif pour affiner le grain du dépôt, améliorer la corrosion des anodes et limiter les effets des impuretés métalliques.[1][11]

-

Additifs et brillanteurs : Des composés organiques brevetés sont fréquemment ajoutés pour améliorer la brillance, le pouvoir nivelant et l'uniformité du dépôt.[12]

Données Quantitatives

Les tables suivantes résument les compositions et les paramètres opératoires typiques pour différents types de bains de cuivrage au cyanure.

Tableau 1 : Compositions Typiques des Bains de Cuivrage au Cyanure

| Composant | Bain de Strike (g/L) | Bain Haute Vitesse (g/L) | Bain en Tonneau (g/L) |

| This compound (CuCN) | 15 - 25 | 40 - 75 | 30 - 50 |

| Cyanure de Sodium (NaCN) total | 25 - 40 | - | - |

| Cyanure de Potassium (KCN) total | - | 70 - 120 | - |

| Cyanure Libre (en NaCN ou KCN) | 5 - 15 | 5 - 20 | 10 - 20 |

| Hydroxyde de Sodium/Potassium | 2 - 8 | 15 - 30 | 7 - 15 |

| Carbonate de Sodium/Potassium | 15 - 60 | 15 - 90 | 15 - 75 |

| Sels de Rochelle | 15 - 30 | 30 - 60 | 20 - 45 |

Sources : Données compilées à partir de[1][8][9][10][11][13]

Tableau 2 : Paramètres Opératoires

| Paramètre | Bain de Strike | Bain Haute Vitesse | Bain en Tonneau |

| Température (°C) | 40 - 55 | 60 - 80 | 40 - 60 |

| Densité de Courant Cathodique (A/dm²) | 1.0 - 2.5 | 2.0 - 6.0 | 0.5 - 1.5 |

| pH | 11.0 - 12.5 | 12.0 - 13.0 | 11.5 - 12.8 |

| Tension (V) | 2 - 6 | 3 - 12 | 6 - 15 |

| Efficacité Cathodique (%) | 30 - 60 | 60 - 95 | 40 - 70 |

| Agitation | Agitation cathodique | Agitation cathodique modérée à vigoureuse | Rotation du tonneau (3-8 RPM) |

| Anodes | Cuivre pur, sans oxygène | Cuivre pur, sans oxygène | Cuivre pur, sans oxygène |

| Ratio Anode/Cathode | 1:1 à 2:1 | 2:1 | >2:1 |

| Filtration | Continue recommandée | Continue | Continue |

Sources : Données compilées à partir de[1][9][10][13][14][15]

Protocoles Expérimentaux

Protocole 1 : Préparation d'un Bain de Cuivrage Cyanuré (10 L)

-

Préparation : Remplir une cuve de travail en acier revêtu de PVC ou PP avec 6 litres d'eau déminéralisée tiède.[10]

-

Dissolution des Cyanures : Sous agitation mécanique et dans une hotte ventilée, ajouter lentement 750 g de cyanure de potassium (KCN) jusqu'à dissolution complète.[12]

-

Ajout du this compound : Ajouter lentement 550 g de this compound (CuCN).[10][12] La solution doit devenir claire à mesure que le complexe se forme.

-

Ajout de l'Alcali : Dissoudre lentement 150 g d'hydroxyde de potassium (KOH). L'opération est exothermique.[12]

-

Ajout des Additifs : Dissoudre 450 g de Sels de Rochelle.

-

Ajustement Final : Compléter le volume à 10 litres avec de l'eau déminéralisée.[12] Homogénéiser la solution.

-

Analyse et Correction : Prélever un échantillon pour analyse. Ajuster la concentration de cyanure libre et le pH si nécessaire. Le pH peut être augmenté avec du KOH ou diminué avec une solution d'acide tartrique.[10]

-

Mise en Température : Chauffer le bain à la température de travail désirée (ex: 60 °C).

Protocole 2 : Procédure de Galvanoplastie (Couche de Strike sur Acier)

-

Dégraissage : Immerger la pièce en acier dans un bain de dégraissage électrolytique alcalin (ex: solution de soude caustique, carbonate de sodium, phosphate trisodique) à température ambiante pendant 5 minutes avec une densité de courant de 5-10 A/dm².[9]

-

Rinçage : Rincer abondamment la pièce à l'eau déminéralisée en cascade (3 bains successifs) pour éliminer toute trace de la solution de dégraissage.[9]

-

Décapage/Activation : Immerger la pièce dans une solution d'acide chlorhydrique (10-20% v/v) ou sulfurique (5-10% v/v) pendant 30 à 60 secondes pour éliminer les oxydes de surface.

-

Rinçage : Rincer de nouveau abondamment à l'eau déminéralisée.

-

Cuivrage de Strike : Transférer rapidement la pièce dans le bain de cuivrage de strike (voir Tableau 1). Appliquer une densité de courant de 1.5 - 2.5 A/dm² pendant 2 à 5 minutes.[1] Une agitation cathodique est recommandée.

-

Rinçage : Rincer immédiatement et abondamment à l'eau déminéralisée.

-

Étape suivante : La pièce est maintenant prête pour un dépôt de cuivre plus épais (par exemple dans un bain acide ou un bain cyanuré haute vitesse) ou pour un autre dépôt métallique (nickel, etc.).[1]

-

Séchage : Si le cuivrage est la couche finale, rincer dans un bain d'eau chaude puis sécher à l'air chaud ou par centrifugation.

Visualisations

Schéma du flux de travail pour la galvanoplastie au this compound.

References

- 1. nmfrc.org [nmfrc.org]

- 2. Cyanide Copper Plating Technology Introduction and Description - ShuoBao Industrial Equipment [shuobaocn.com]

- 3. Remplacement des électrolytes cyanurés en galvanoplastie 🔊 - POLYMEDIA SA - POLYMEDIA SA [polymedia.ch]

- 4. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 5. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 6. Cuivrage - GTA [visserie-boulonnerie-speciale.com]

- 7. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 8. cetim.fr [cetim.fr]

- 9. memoirepfe.fst-usmba.ac.ma [memoirepfe.fst-usmba.ac.ma]

- 10. gtzworld.com [gtzworld.com]

- 11. US2862861A - Copper cyanide plating process and solution therefor - Google Patents [patents.google.com]

- 12. columbiachemical.com [columbiachemical.com]

- 13. Copper plating [SubsTech] [substech.com]

- 14. utelectrode.com [utelectrode.com]

- 15. beco-technic.ch [beco-technic.ch]

Notes d'Application et Protocoles : Le Rôle Central du Cyanure de Cuivre(I) dans les Réactions de Cyanation

Public Cible : Chercheurs, scientifiques et professionnels du développement de médicaments.

Introduction

Le cyanure de cuivre(I) (CuCN) est un réactif inorganique d'une importance capitale en synthèse organique, particulièrement pour l'introduction de groupements cyano (-CN) sur des squelettes moléculaires. Ces réactions de cyanation sont fondamentales dans la synthèse de produits pharmaceutiques, de produits agrochimiques et de matériaux avancés, car le groupe nitrile peut être aisément hydrolysé en acide carboxylique, réduit en amine primaire ou converti en cétone. Cette note d'application détaille le rôle du CuCN dans diverses transformations de cyanation, fournit des protocoles expérimentaux clés et présente des données quantitatives pour guider les scientifiques dans leurs recherches.

Rôle et Avantages du this compound(I)